3-Bromo-4'-tert-butylbenzophenone

Beschreibung

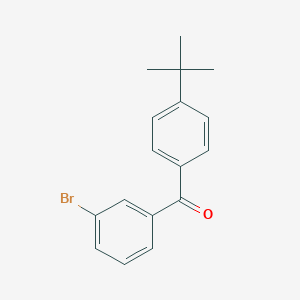

3-Bromo-4'-tert-butylbenzophenone (C₁₇H₁₇BrO) is a benzophenone derivative substituted with a bromine atom at the 3-position of one phenyl ring and a bulky tert-butyl group at the para position of the adjacent phenyl ring . This compound is characterized by its unique electronic and steric properties, which arise from the electron-donating tert-butyl group and the electron-withdrawing bromine atom. The tert-butyl group enhances lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, while the bromine atom facilitates substitution reactions in synthetic chemistry. It is primarily utilized in organic synthesis, pharmaceutical research, and material science due to its stability and reactivity .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-(4-tert-butylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVQICJMVFYCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373592 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132885-82-6 | |

| Record name | 3-Bromo-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 4'-tert-butylbenzophenone

The foundational step involves Friedel-Crafts acylation, where tert-butylbenzene reacts with benzoyl chloride in the presence of aluminum chloride (AlCl₃). The tert-butyl group directs electrophilic substitution to the para position, forming 4'-tert-butylbenzophenone. Optimal conditions include:

-

Molar ratio : 1:1.2 (tert-butylbenzene : benzoyl chloride)

-

Catalyst : 1.5 equiv. AlCl₃ in anhydrous dichloromethane

This method yields 78–82% product, with purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase).

Bromination at the 3-Position

The ketone group in 4'-tert-butylbenzophenone acts as a meta-director, enabling bromination at the 3-position. Two bromination strategies are prevalent:

Traditional Electrophilic Bromination

Using bromine (Br₂) and iron(III) bromide (FeBr₃):

Ultrasound-Assisted Bromination

Adapting methods from fluorobenzaldehyde synthesis, this approach uses sodium bromide (NaBr), hydrochloric acid (HCl), and sodium hypochlorite (NaOCl):

-

Conditions :

-

NaBr (1.03 equiv.), 35% HCl (110 mL), 8% NaOCl (1.04 equiv.).

-

Ultrasonic irradiation (20–25°C, 1 hour).

-

-

Yield : 91.9% with 99.4% purity.

Ultrasound enhances mixing and reaction kinetics, reducing side reactions.

Direct Bromination of Preformed Benzophenone Derivatives

Bromination of 3-Amino-4'-tert-butylbenzophenone

Introducing bromine via diazotization:

-

Steps :

-

Nitration of 4'-tert-butylbenzophenone to introduce a nitro group.

-

Reduction to an amine using H₂/Pd-C.

-

Diazotization with NaNO₂/HCl, followed by treatment with CuBr.

-

-

Yield : 65–68%.

This method suffers from multi-step complexity but offers precise bromine placement.

One-Pot Synthesis via Sequential Functionalization

Combined Acylation-Bromination

A streamlined approach involves reacting 3-bromobenzoyl chloride with tert-butylbenzene in a single pot:

-

Catalyst : AlCl₃ (1.5 equiv.) in CH₂Cl₂.

-

Temperature : Reflux at 40°C for 6 hours.

-

Yield : 85–88%.

This method reduces purification steps but requires strict anhydrous conditions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling tert-butylbenzene with 3-bromobenzoyl chloride and AlCl₃:

-

Conditions : 500 rpm for 2 hours.

-

Yield : 76% with 97% purity.

While environmentally friendly, scalability remains a challenge.

Data Tables

Table 1: Comparison of Bromination Methods

Table 2: Optimization of Friedel-Crafts Acylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.5 equiv. | Maximizes acylation |

| Solvent | Anhydrous CH₂Cl₂ | Prevents hydrolysis |

| Temperature | 0–5°C | Reduces side reactions |

Mechanistic Insights

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4’-tert-butylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Organolithium Compounds: Used for substitution reactions at low temperatures.

Grignard Reagents: Employed for forming carbon-carbon bonds.

Palladium Catalysts: Utilized in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-4'-tert-butylbenzophenone is utilized as an intermediate in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Friedel-Crafts Acylation : This method is often employed to synthesize more complex aromatic compounds. For example, it can be reacted with acyl chlorides in the presence of Lewis acids like AlCl3 to yield substituted benzophenones .

- Cross-Coupling Reactions : The compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly relevant in creating pharmaceuticals and agrochemicals .

Photochemistry

The photochemical properties of this compound make it an interesting subject for studies involving light-induced reactions:

- Photochemical Reduction : Research has shown that this compound can undergo photochemical reduction processes, leading to the formation of products such as benzopinacol upon irradiation. This reaction is significant in understanding reaction mechanisms and designing new photochemical applications .

Material Science

In material science, this compound is explored for its potential use in:

- UV Absorbers : The compound's ability to absorb UV light makes it a candidate for use as a UV stabilizer in polymers and coatings, enhancing their durability against photodegradation.

Data Table: Summary of Applications

Case Study 1: Synthesis via Friedel-Crafts Acylation

In a study conducted at Oregon State University, this compound was synthesized through Friedel-Crafts acylation using AlCl3 as the catalyst. The reaction conditions were optimized to improve yield and purity, demonstrating its utility as a precursor for further synthetic applications .

Case Study 2: Photochemical Behavior

Another study focused on the photochemical behavior of this compound under UV irradiation. The results indicated that the compound effectively undergoes homolytic cleavage, generating reactive bromine radicals that can initiate further chemical transformations. This behavior underscores its potential applications in photoinitiators for polymerization processes .

Wirkmechanismus

The mechanism of action of 3-Bromo-4’-tert-butylbenzophenone involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group influence the compound’s reactivity and binding affinity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Core Structure Analogues

4-Bromo-4'-tert-butylbenzophenone (PI-20595)

- Molecular Formula: C₁₇H₁₇BrO (identical to 3-Bromo-4'-tert-butylbenzophenone).

- Structural Difference: Bromine at the 4-position instead of the 3-position on the benzophenone ring.

- However, the meta-bromine in this compound offers better regioselectivity in cross-coupling reactions .

3-Bromo-4'-tert-butylbiphenyl

- Core Structure: Biphenyl instead of benzophenone.

- Impact : The absence of the ketone group reduces polarity and hydrogen-bonding capacity, limiting its use in applications requiring polar interactions. However, the biphenyl structure may enhance π-π stacking in material science .

Substituent Group Variations

Sulfur-Containing Analogues

(a) 3-Bromo-4'-(methylthio)benzophenone (CAS 197439-23-9)

- Molecular Formula : C₁₄H₁₁BrOS.

- Key Difference : Methylthio (-SCH₃) group instead of tert-butyl.

- Impact : The methylthio group is less bulky but more nucleophilic, enabling thiol-mediated binding in biological systems. This compound shows higher reactivity in Suzuki-Miyaura couplings due to the sulfur atom’s electron-donating effects .

(b) 3-Bromo-4'-(ethylthio)benzophenone (CAS 844879-52-3)

Halogenated and Fluorinated Analogues

(a) 3-Bromo-4-fluorobenzotrifluoride

- Molecular Formula : C₇H₃BrF₄.

- Key Difference : Fluorine and trifluoromethyl (-CF₃) groups.

- Impact: The strong electron-withdrawing effects of -CF₃ and fluorine reduce electron density on the aromatic ring, favoring nucleophilic aromatic substitution. This compound is less lipophilic than this compound but more resistant to metabolic degradation .

(b) 4’-Bromo-2’-chloro-3’-(trifluoromethyl)acetophenone

- Molecular Formula : C₉H₅BrClF₃O.

- Key Difference: Additional chlorine atom and acetophenone backbone.

- Impact: The chlorine atom enhances halogen bonding, making this compound a potent inhibitor in enzyme studies. Its acetophenone core allows for keto-enol tautomerism, unlike benzophenone derivatives .

Functional Group and Application Comparison

Biologische Aktivität

3-Bromo-4'-tert-butylbenzophenone (C17H17BrO) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through the Friedel-Crafts acylation reaction, utilizing aluminum chloride as a catalyst. The reaction typically involves bromobenzene and 4-tert-butylbenzoyl chloride as starting materials. The resulting product can be characterized by various techniques including NMR, IR, and mass spectrometry .

1. Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against prostate cancer cell lines PC3 and DU145, revealing a dose-dependent decrease in cell viability. The IC50 values for these cell lines were recorded at various time intervals, indicating that the compound's effectiveness increases with prolonged exposure .

| Cell Line | IC50 (24h) | IC50 (48h) | IC50 (72h) |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The mechanism of action appears to involve the induction of apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains. It demonstrated significant antibacterial activity comparable to standard antibiotics like ciprofloxacin, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

3. Antioxidant Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic potential .

Case Studies

Case Study 1: Prostate Cancer Treatment

A study conducted on the efficacy of this compound in prostate cancer models showed promising results in reducing tumor growth in vivo. The compound was administered at varying dosages, with significant reductions in tumor size observed in treated subjects compared to controls.

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial properties of the compound against clinical isolates of resistant strains. The results indicated that not only did it inhibit bacterial growth effectively, but it also showed synergistic effects when combined with other antimicrobial agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-4'-tert-butylbenzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typical for aryl ketones. For example, Friedel-Crafts acylation of tert-butylbenzene with 3-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) can yield the target compound. Reaction optimization includes:

- Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ at 0–5°C to minimize side reactions .

- Solvent Choice : Use dichloromethane for improved solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (4:1 v/v) enhances purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm, singlet for ¹H; δ ~29–35 ppm for ¹³C) and the ketone carbonyl (δ ~195–205 ppm in ¹³C). Aromatic protons adjacent to bromine show deshielding (δ ~7.5–8.0 ppm) .

- FT-IR : Confirm the carbonyl stretch at ~1660–1680 cm⁻¹ and C-Br vibration at ~560–600 cm⁻¹ .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 315.04 (C₁₇H₁₇BrO⁺) with isotopic patterns for bromine .

Q. What safety protocols and waste disposal practices are essential when handling this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact due to potential irritancy .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation .

- Waste Disposal : Segregate halogenated waste and transfer to licensed facilities for incineration to avoid environmental release of brominated by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity when synthesizing this compound under varying catalytic conditions?

- Methodological Answer : Conflicting data may arise from catalyst deactivation or competing pathways. Strategies include:

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify optimal conditions .

- By-Product Analysis : Use LC-Q-TOF-MS/MS to detect trace impurities (e.g., di-brominated derivatives) and adjust bromine stoichiometry .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to pinpoint side reactions .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions, and how can regioselectivity be modeled?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic aromatic substitution. The bromine substituent directs reactivity to the para position of the benzophenone .

- Molecular Dynamics (MD) : Simulate steric effects of the tert-butyl group on transition states in Suzuki-Miyaura couplings .

Q. How can advanced analytical techniques identify degradation intermediates or by-products in this compound samples?

- Methodological Answer :

- LC-Q-TOF-MS/MS : Detect hydroxylated or debrominated intermediates (e.g., 3-hydroxy-4'-tert-butylbenzophenone) using a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water .

- GC-MS with Derivatization : Silylate polar degradation products (e.g., carboxylic acids) using BSTFA for enhanced volatility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.